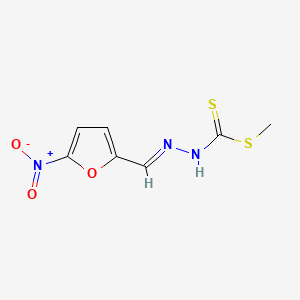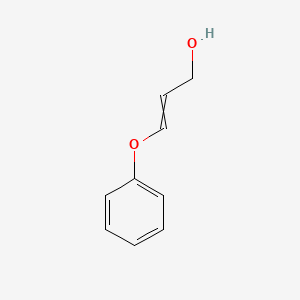
Heptapentacontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has a molecular weight of 801.5309 and is characterized by its linear structure consisting of 57 carbon atoms and 116 hydrogen atoms . This compound is part of the higher alkanes, which are known for their stability and non-reactivity under standard conditions.
準備方法
Synthetic Routes and Reaction Conditions
Heptapentacontane can be synthesized through various methods, including the catalytic hydrogenation of higher alkenes or the polymerization of smaller alkanes. The reaction conditions typically involve high temperatures and pressures, along with the use of catalysts such as platinum or palladium to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, this compound is produced through the Fischer-Tropsch process, which converts carbon monoxide and hydrogen into liquid hydrocarbons. This process involves the use of iron or cobalt catalysts and operates at temperatures ranging from 150 to 300°C and pressures of 10 to 40 bar .
化学反応の分析
Types of Reactions
Heptapentacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of oxygen and a catalyst, this compound can be oxidized to form carbon dioxide and water.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Requires oxygen and a catalyst such as platinum.
Reduction: Involves hydrogen gas and a metal catalyst.
Substitution: Utilizes halogens like chlorine or bromine and UV light to initiate the reaction.
Major Products Formed
Oxidation: Produces carbon dioxide and water.
Reduction: Results in the formation of smaller alkanes.
Substitution: Yields halogenated alkanes.
科学的研究の応用
Heptapentacontane has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of long-chain hydrocarbons and their properties.
Biology: Investigated for its potential role in biological membranes and lipid bilayers.
Medicine: Explored for its use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other industrial materials.
作用機序
The mechanism of action of heptapentacontane involves its interaction with other molecules through van der Waals forces. Its long hydrocarbon chain allows it to form stable interactions with other hydrophobic molecules, making it useful in various applications such as drug delivery and material science .
類似化合物との比較
Similar Compounds
- Hexapentacontane (C56H114)
- Octapentacontane (C58H118)
- Nonapentacontane (C59H120)
Uniqueness
Heptapentacontane is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to other similar compounds. Its stability and non-reactivity make it particularly valuable in industrial applications .
特性
CAS番号 |
5856-67-7 |
|---|---|
分子式 |
C57H116 |
分子量 |
801.5 g/mol |
IUPAC名 |
heptapentacontane |
InChI |
InChI=1S/C57H116/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-57H2,1-2H3 |
InChIキー |
LKRIKFXSOWDANL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



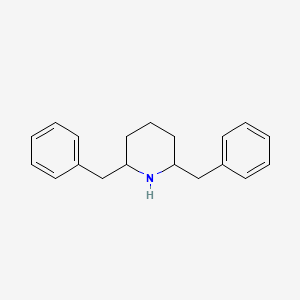
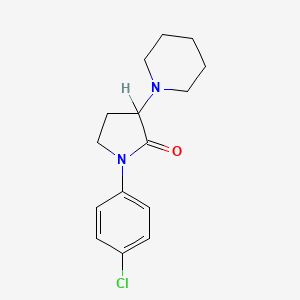
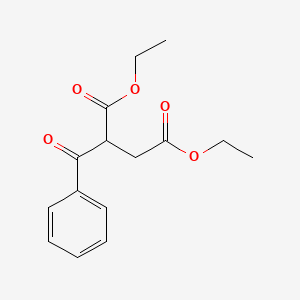

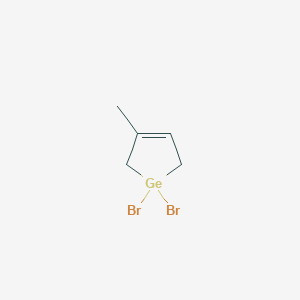
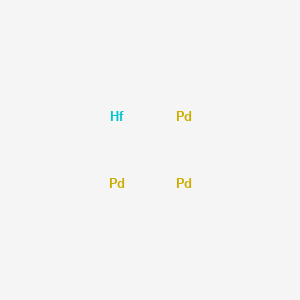

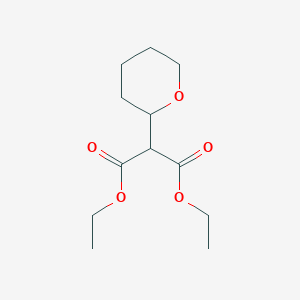
![N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14732924.png)
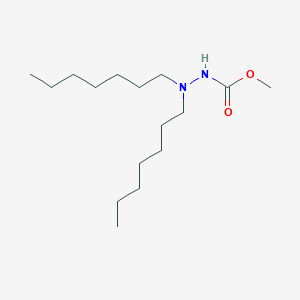
![4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine](/img/structure/B14732942.png)
